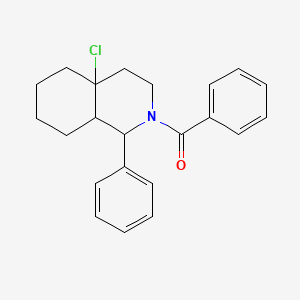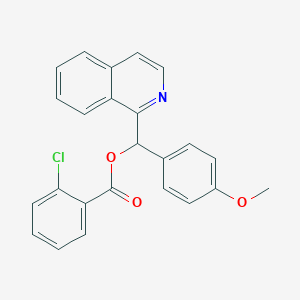![molecular formula C16H12N2O4 B11567399 methyl [4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl]acetate](/img/structure/B11567399.png)
methyl [4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate is a complex organic compound with the molecular formula C10H8N2O4 It is characterized by a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Méthodes De Préparation
The synthesis of methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones.
Introduction of the phenyl group: The phenyl group can be introduced through a substitution reaction, where the pyrrolo[3,4-b]pyridine core reacts with a phenyl halide under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Due to its unique structure, it may have potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolo[3,4-b]pyridine core can bind to specific active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate can be compared with other similar compounds, such as:
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione: This compound is a thalidomide analog and is used in PROTAC research.
Pyrrolopyrazine derivatives: These compounds have similar fused bicyclic structures and are used in various synthetic and biological applications.
The uniqueness of methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H12N2O4 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
methyl 2-[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)phenyl]acetate |
InChI |
InChI=1S/C16H12N2O4/c1-22-13(19)9-10-4-6-11(7-5-10)18-15(20)12-3-2-8-17-14(12)16(18)21/h2-8H,9H2,1H3 |
Clé InChI |
ITFVSRMQARAONM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B11567320.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11567326.png)
![N-(4-fluorobenzyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11567327.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11567336.png)

![4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11567340.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11567349.png)
![N-(3-methylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567353.png)
![N-({N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11567365.png)
![6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567369.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11567375.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11567379.png)
![N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine](/img/structure/B11567386.png)
